1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one

Beschreibung

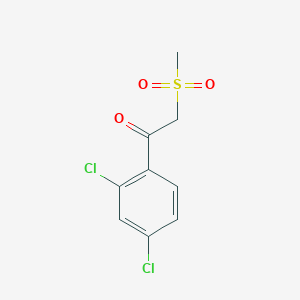

1-(2,4-Dichlorophenyl)-2-methanesulfonylethan-1-one is a substituted acetophenone derivative characterized by a 2,4-dichlorophenyl group at the ketone position and a methanesulfonyl (-SO₂CH₃) group on the adjacent carbon. This structure imparts unique physicochemical properties, such as enhanced electrophilicity and stability, which are critical for its applications in medicinal chemistry and agrochemicals.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFKDUWSSTTXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorobenzene and methylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions, typically using reducing agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions: These reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions include various substituted ethanones, sulfides, and sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one exhibit notable antimicrobial properties. A study focused on the isolation of bioactive phytochemicals demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The binding affinities of these compounds to dihydrofolate reductase (DHFR) suggest a mechanism for their antimicrobial action .

Anti-inflammatory and Analgesic Properties

In preclinical studies, related compounds have shown promising anti-inflammatory effects. For instance, one study reported a significant reduction in inflammation markers when tested in vivo. The compound's efficacy was compared to standard anti-inflammatory drugs like ibuprofen, showcasing its potential as an alternative therapeutic agent .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective pest control mechanisms. The chlorophenyl group enhances its lipophilicity, which is beneficial for penetrating pest cuticles .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated a significant zone of inhibition for both Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

A study evaluating the analgesic properties of the compound involved administering it to animal models with induced inflammation. The results showed a marked decrease in pain response compared to control groups treated with standard analgesics. This suggests that the compound could be further developed into a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-2-methanesulfonylethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

- Methanesulfonyl vs. Triazole/Pyridinyl : Methanesulfonyl enhances stability and electrophilicity, favoring agrochemical applications, whereas triazole/pyridinyl groups improve target specificity in antifungals/pesticides.

- Toxicity Considerations: Pyridinyl analogs (e.g., Pyrifenox) exhibit higher mammalian toxicity (LD₅₀ = 1705 mg/kg) compared to non-heterocyclic derivatives .

- Environmental Impact: Halogenated phenoxy groups (e.g., trichlorophenoxy) may persist in ecosystems, necessitating careful regulatory evaluation .

Biologische Aktivität

1-(2,4-Dichlorophenyl)-2-methanesulfonylethan-1-one is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O3S

- Molecular Weight : 281.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzyme activities, particularly those involved in inflammatory pathways and cell signaling. For instance, it may act as an inhibitor of kinases involved in tumor progression.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.

Biological Activity Data

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Enzyme Inhibition | Kinases (e.g., ITK) | Reduced activity | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of this compound against common pathogens. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Cytotoxic Effects on Cancer Cells : Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound can trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer drug.

- Inflammatory Response Modulation : In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting cytokine production in immune cells, which could have implications for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.